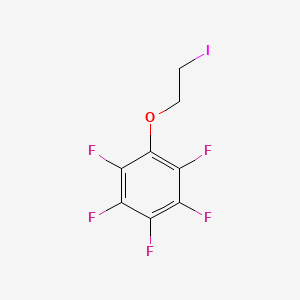

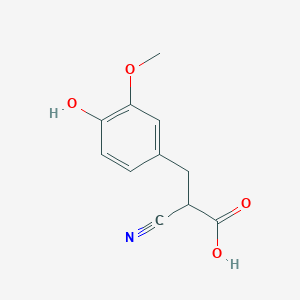

![molecular formula C8H10N4 B3080244 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-12-4](/img/structure/B3080244.png)

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Übersicht

Beschreibung

“3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of different amines .

Synthesis Analysis

The synthesis of triazolopyridines involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .Molecular Structure Analysis

The molecular structure of triazolopyridines is characterized by the fusion of a five-membered triazole ring with a six-membered pyridine ring . This core structure can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties . Specifically, compound 2e demonstrated excellent activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with minimum inhibitory concentrations (MICs) comparable to the first-line antibacterial agent ampicillin. These findings suggest that 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives could serve as potential antimicrobial agents.

Herbicidal Activity

[1,2,4]Triazolo[4,3-a]pyridines have been associated with herbicidal effects . While specific studies on 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine are limited, its structural similarity to other herbicidal compounds warrants further investigation in this area.

Neuroprotective Properties

Although not extensively explored, some [1,2,4]triazolo[4,3-a]pyridines exhibit neuroprotective effects . Investigating the potential neuroprotective activity of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives could be valuable for neurological research.

Antifungal Applications

The broader class of [1,2,4]triazolo[4,3-a]pyridines has demonstrated antifungal properties . Researchers could explore whether 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives exhibit similar effects against fungal pathogens.

Receptor Kinase Inhibition

In a different context, [1,2,4]triazolo[4,3-a]pyridines have been investigated as inhibitors of receptor tyrosine kinases . While this specific compound’s activity remains unexplored, it could be relevant for cancer research and drug development.

Mechanochemical Synthesis

Recent work has highlighted mechanochemical methods for obtaining [1,2,4]triazolo[1,5-a]pyridines . Although not directly related to 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, understanding these synthetic approaches may inspire innovative strategies for compound synthesis.

Zukünftige Richtungen

The future directions for the study of “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” and similar compounds could include further investigation of their biological activities, such as their potential anticancer, antiviral, and antimicrobial effects . Additionally, more studies could be conducted to explore their mechanisms of action and to optimize their synthesis methods .

Wirkmechanismus

Target of Action

Related compounds such as 1,2,4-triazolo[4,3-a]pyridine derivatives have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .

Mode of Action

Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor binding .

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in immune response and cellular metabolism .

Result of Action

Related compounds have been shown to exhibit various biological activities, including antifungal, antibacterial, and antiviral effects .

Eigenschaften

IUPAC Name |

3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNWJKUYAJJJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

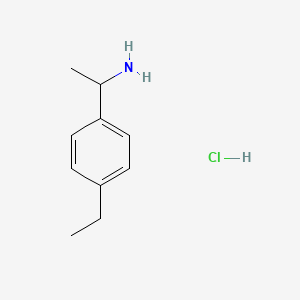

![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)

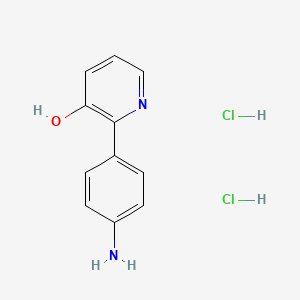

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)

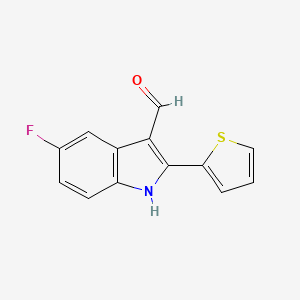

![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)

![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080249.png)